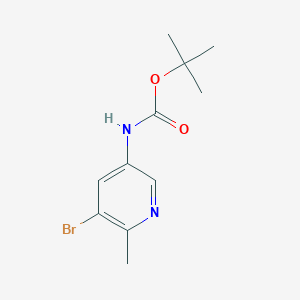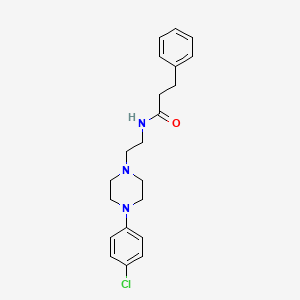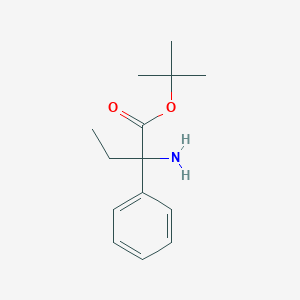![molecular formula C10H18N4S B2602119 1-[(2-amino-1,3-thiazol-5-yl)methyl]-3-methylpiperidin-4-amine, Mixture of diastereomers CAS No. 1881414-78-3](/img/structure/B2602119.png)
1-[(2-amino-1,3-thiazol-5-yl)methyl]-3-methylpiperidin-4-amine, Mixture of diastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications . Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic . The thiazole scaffold is contained in more than 18 FDA-approved drugs as well as in numerous experimental drugs .
Synthesis Analysis
The synthesis of a novel series of bi-heterocyclic propanamides was accomplished by S-substitution of 5- [(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol . The synthesis was initiated from ethyl 2- (2-amino-1,3-thiazol-4-yl)acetate .Molecular Structure Analysis
Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . Free thiazole is a light-yellow liquid with an odor similar to pyridine . Resonating structures of thiazole are considered as the following. Still, some resonating assemblies are similarly possible with the involvement of d-orbitals of sulfur .Chemical Reactions Analysis
The ligands showed the taking out of a band at 3320 cm –1, which transitioned to a newly formed azomethine v (HC═N) functional group around 1632–1634 cm –1, which indicated that the aldo carbonyl group was condensed with the amine unit of the aminothiazole .Physical And Chemical Properties Analysis
The solid was gathered and crystallized from ethanol, with a yield of 2.54 g (97%), mp: 230–232 °C; IR (KBr, cm −1): 3087 (C–H aromatic), 2963, 2893 (C–H), 1706 (C=O), 1617 (C=C); 1 H-NMR (CDCl 3)δ: 2.49 (s, 3H, CH 3), 6.70–6.73 (d, 2H, J =\u20098 Hz, Ar–H), 7.99–8.00 (d, 2H, J =\u20098 Hz, Ar–H),8.01–8.03 (d, 2H, J =\u20098 Hz, Ar–H), 8.17–8.19 (d, 2H, J =\u20098 Hz, Ar–H); 13 C-NMR (100 MHz) (DMSO- d 6) δ: 26.2,117.4,125.9, 129.6, 130.1, 131.5, 33.3, 134.6, 165.4, 196.3 .Scientific Research Applications
Synthesis and Characterization
Enantiomeric Synthesis
The synthesis of enantiomerically pure thiazole derivatives showcases the potential of such compounds in stereoselective synthesis, leading to the creation of optically active spirocyclic cycloadducts. This process underscores the relevance of thiazole derivatives in the synthesis of complex molecular architectures with defined stereochemistry (Gebert & Heimgartner, 2002).
Crystallographic Studies
Structural characterization through crystallography has been conducted on thiazole derivatives to understand their molecular and crystal structures. This is crucial for the development of compounds with specific physical and chemical properties, impacting their application in various scientific fields (Böck et al., 2020).
Sonochemical Synthesis
Utilizing sonochemical methods for generating azomethine ylides that react with thiocarbonyl compounds demonstrates an innovative approach to synthesizing thiazolidines. Such methods highlight the versatility of thiazole derivatives in reacting under various conditions to yield novel cyclic compounds (Gebert et al., 2003).
DFT Investigations
Spectroscopic characterization and Density Functional Theory (DFT) studies on thiazole derivatives provide valuable insights into their electronic structures and reactivity. This information is fundamental in designing molecules with desired electronic properties for applications in material science and pharmaceuticals (Al-Harthy et al., 2019).
Safety And Hazards
Future Directions
Thiazole and its derivatives are one of the most significant potential things in the mainly increasing chemical world of compounds having thiazoles showing notable pharmacological actions . The current survey highlights a wide sight on the preparation and biological actions of materials having thiazole moiety . One of the highest reasons for death in the world is due to cancer; and several materials have been prepared for expenditure in cancer therapy .
properties
IUPAC Name |
5-[(4-amino-3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4S/c1-7-5-14(3-2-9(7)11)6-8-4-13-10(12)15-8/h4,7,9H,2-3,5-6,11H2,1H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXXXLMYRYNSRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1N)CC2=CN=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Amino-1,3-thiazol-5-yl)methyl]-3-methylpiperidin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-(3-Methylphenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea](/img/structure/B2602045.png)
![2-(1-Ethylpyrazol-4-yl)-4-[(E)-2-phenylethenyl]sulfonylmorpholine](/img/structure/B2602046.png)


![2-(N-methylmethylsulfonamido)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2602055.png)
![3-(2-chloro-4-fluorobenzyl)-1-methyl-7-pyridin-3-ylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2602056.png)

![3-(3,5-Dimethylphenyl)-1-[4-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]propan-1-one](/img/structure/B2602058.png)
![N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2602059.png)